2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine
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Overview
Description
2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural features and reactivity .
Preparation Methods
The synthesis of 2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde, followed by cyclization. This reaction can be catalyzed by iodine, which facilitates the formation of the imidazo[1,2-a]pyridine scaffold . Industrial production methods often employ multicomponent reactions, condensation reactions, and intramolecular cyclizations to achieve high yields and purity .
Chemical Reactions Analysis
2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the C-3 position, using reagents like boronic acids.
These reactions often result in the formation of functionalized derivatives, which can be further utilized in various applications.
Scientific Research Applications
2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to desired biological effects. For example, it can inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .
Comparison with Similar Compounds
2-(2-Furyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as imidazo[1,2-a]pyrimidine and imidazo[1,2-a]pyrazine. While all these compounds share the imidazo[1,2-a] scaffold, they differ in their substituents and reactivity. The presence of the trifluoromethyl group in this compound imparts unique electronic properties, making it distinct from its analogs .
Properties
Molecular Formula |
C12H7F3N2O |
---|---|
Molecular Weight |
252.19 g/mol |
IUPAC Name |
2-(furan-2-yl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H7F3N2O/c13-12(14,15)8-3-4-11-16-9(7-17(11)6-8)10-2-1-5-18-10/h1-7H |
InChI Key |
NELFBMYCSMCYBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN3C=C(C=CC3=N2)C(F)(F)F |
Origin of Product |
United States |
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